(S,R,S)-AHPC-PEG3-N3

Description

Properties

IUPAC Name |

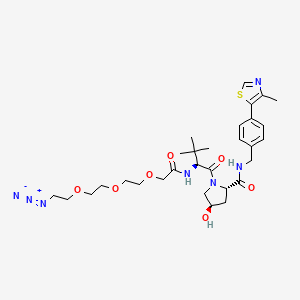

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOMHQGOVGODTD-ONBPZOJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S,R,S)-AHPC-PEG3-N3: A Technical Guide for Drug Discovery Professionals

(S,R,S)-AHPC-PEG3-N3 is a high-value chemical tool for researchers engaged in the development of next-generation therapeutics, particularly in the burgeoning field of targeted protein degradation. This in-depth guide serves as a comprehensive resource for scientists and drug development professionals, providing detailed information on the core attributes, synthesis, and application of this versatile molecule.

Core Concepts and Chemical Properties

This compound is a pre-functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, which incorporates the well-characterized (S,R,S)-AHPC moiety that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This VHL ligand is connected to a three-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive azide (B81097) (-N3) group.[1][2] This azide functionality is primed for "click chemistry," a highly efficient and specific conjugation method.[1]

The synonyms for this compound include VH032-PEG3-N3.[2] The key role of this molecule is to provide a ready-to-use component for PROTAC assembly, where the azide group can be efficiently coupled to a ligand for a specific protein of interest (POI) that has been modified with a complementary alkyne group.[1] The hydrophilic PEG linker enhances the aqueous solubility of the resulting PROTAC molecule, a crucial property for bioavailability and cell permeability.

| Property | Value | Reference(s) |

| Synonyms | VH032-PEG3-N3, VHL Ligand-Linker Conjugates 8, E3 ligase Ligand-Linker Conjugates 12 | [2] |

| Molecular Formula | C30H43N7O7S | [3] |

| Molecular Weight | 645.77 g/mol | [3] |

| CAS Number | 1797406-80-4 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and water | [4] |

| Storage | Store at -20°C for long-term stability | [4] |

Synthesis and Functionalization

The synthesis of this compound involves a multi-step process that combines the synthesis of the core VHL ligand, (S,R,S)-AHPC, with the functionalized PEG linker.

Synthesis of the (S,R,S)-AHPC VHL Ligand

The synthesis of the (S,R,S)-AHPC core is a complex organic synthesis procedure. While specific, detailed protocols for this proprietary ligand are not always publicly available, the general approach involves the stereoselective synthesis of the hydroxyproline (B1673980) and aminocaproic acid derivatives, followed by their coupling.

Synthesis of the Azide-PEG3 Linker

The azide-functionalized PEG linker is typically synthesized from a commercially available amino-PEG3 starting material. The terminal amine group can be converted to an azide using a diazotizing agent, such as sodium nitrite, followed by reaction with sodium azide.

Coupling of (S,R,S)-AHPC with the PEG3-N3 Linker

The final step involves the amide coupling of the carboxylic acid group of the (S,R,S)-AHPC VHL ligand with the terminal amine of a suitable PEG3 precursor that is subsequently converted to the azide, or by direct coupling with a pre-formed azide-PEG3-amine linker. This reaction is typically carried out using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).

Caption: Synthetic workflow for this compound.

Application in PROTAC Synthesis via Click Chemistry

The terminal azide group of this compound is specifically designed for conjugation to a target protein ligand that has been modified with a terminal alkyne. This is most commonly achieved through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the CuAAC reaction. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Alkyne-modified target protein ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Deionized water

-

Reaction vials

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-modified target protein ligand in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a reaction vial, add the alkyne-modified target protein ligand (1 equivalent).

-

Add this compound (1.1 equivalents).

-

Add the THPTA solution (0.2 equivalents).

-

Add the CuSO4 solution (0.1 equivalents).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2 equivalents).

-

Adjust the final reaction volume with the chosen solvent (e.g., a mixture of DMSO and water).

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by LC-MS or HPLC. The reaction is typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.

-

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Mechanism of Action and Biological Evaluation

PROTACs synthesized using this compound function by inducing the targeted degradation of a specific protein of interest.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Caption: PROTAC-induced protein degradation pathway.

Experimental Protocol: Western Blot for Protein Degradation

Western blotting is a standard method to quantify the degradation of the target protein.

Materials:

-

Cell line expressing the target protein

-

PROTAC synthesized with this compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

-

SDS-PAGE and Western Blot:

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal.[7]

-

Quantify band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Caption: Experimental workflow for Western Blot analysis.

Quantitative Data and Performance Metrics

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). These values are highly dependent on the specific target protein, the warhead used, and the cell line. Below is a summary of reported degradation data for PROTACs utilizing VHL ligands, illustrating the typical performance range.

| Target Protein | Warhead | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| BRD4 | JQ1 derivative | PEG-based | 22Rv1 | < 1 | > 95 | [8] |

| PARP1 | Olaparib derivative | PEG-based | DLD-1 | 1.8 | > 90 | |

| BTK | Ibrutinib derivative | PEG-based | MOLM-14 | 5 | > 90 | [5] |

| Androgen Receptor | Enzalutamide derivative | Alkyl-based | LNCaP | 10 | ~90 |

Note: The data presented are illustrative and may not have been generated using the exact this compound linker, but they are representative of the performance of VHL-based PROTACs with similar architectures.

Conclusion

This compound is a critical enabling tool for the rapid and efficient synthesis of PROTACs. Its pre-installed VHL ligand and functionalized PEG linker streamline the drug discovery process, allowing researchers to focus on the development and optimization of target-specific warheads. The use of click chemistry for conjugation ensures high efficiency and selectivity, making this building block an invaluable asset in the quest for novel therapeutics based on targeted protein degradation.

References

- 1. a2bchem.com [a2bchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

(S,R,S)-AHPC-PEG3-N3: A Technical Guide to a Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-PEG3-N3 is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent itself, but a synthetic E3 ligase ligand-linker conjugate. This molecule incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker, and terminating in a reactive azide (B81097) (N3) group.[1][2] This technical guide provides an in-depth overview of the mechanism of action of PROTACs (Proteolysis Targeting Chimeras) synthesized using this building block, detailed experimental protocols for their characterization, and representative data. The azide group facilitates the straightforward synthesis of PROTACs through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized from this compound operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The fundamental mechanism involves inducing the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.

The process can be broken down into the following key steps:

-

Ternary Complex Formation: A PROTAC molecule, formed by conjugating a "warhead" (a ligand for the POI) to the this compound building block, simultaneously binds to the POI and the VHL E3 ligase. This brings the POI and VHL into close proximity, forming a ternary complex (POI-PROTAC-VHL). The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps.

-

Ubiquitination of the Target Protein: Within the ternary complex, the VHL E3 ligase recruits a ubiquitin-charged E2 conjugating enzyme. The E3 ligase then catalyzes the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome recognizes, unfolds, and degrades the polyubiquitinated POI into small peptides. The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.

Signaling Pathway Diagram

Caption: PROTAC-mediated protein degradation pathway.

Synthesis of PROTACs using this compound

The azide functional group on this compound makes it amenable to "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the linker to a warhead containing a terminal alkyne.

Synthetic Workflow Diagram

References

role of (S,R,S)-AHPC-PEG3-N3 in PROTAC technology

An In-Depth Technical Guide on the Role of (S,R,S)-AHPC-PEG3-N3 in PROTAC Technology

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is comprised of three essential components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] The design and synthesis of effective PROTACs require careful selection of these components.

This technical guide focuses on This compound , a key building block used in the synthesis of PROTACs. This molecule is a pre-synthesized conjugate that combines a high-affinity E3 ligase ligand with a flexible linker, terminating in a reactive group for straightforward conjugation to a target protein ligand.[5][6] We will explore the individual components of this molecule, its mechanism of action within a PROTAC, and its application in the rapid synthesis of PROTAC libraries.

Core Components of this compound

This compound is a modular tool designed to streamline PROTAC development. Its structure can be deconstructed into three key functional units:

-

(S,R,S)-AHPC (von Hippel-Lindau Ligand) : The (S,R,S)-AHPC moiety is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, derived from the well-characterized VHL binder, VH032.[7] The VHL protein is a critical component of a Cullin-RING E3 ubiquitin ligase complex.[7][8] By incorporating the AHPC scaffold, a PROTAC can effectively hijack the VHL E3 ligase, bringing it into close proximity with the target protein. The specific (S,R,S) stereochemistry is crucial for high-affinity binding to VHL.[9]

-

PEG3 (Polyethylene Glycol Linker) : This component is a 3-unit polyethylene (B3416737) glycol (PEG) chain that serves as the linker. The linker is not merely a passive spacer; its length, composition, and attachment points are critical for PROTAC efficacy.[1][9] PEG linkers are widely used in PROTAC design for several reasons:

-

Solubility : The hydrophilic nature of the PEG chain can improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large compounds.[4][9][10]

-

Flexibility : It provides rotational freedom, allowing the POI ligand and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[11]

-

Tunability : PEG chains can be easily synthesized in various lengths, allowing for systematic optimization of the linker to achieve maximal degradation potency.[4][10]

-

-

-N3 (Azide Group) : The terminal azide (B81097) group is a key reactive handle that enables facile and efficient conjugation to a POI ligand. The azide is specifically designed for use in "click chemistry," one of the most reliable bioorthogonal ligation strategies.[5][6] It readily participates in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A high-yielding and robust reaction that connects the azide-terminated linker to a POI ligand functionalized with a terminal alkyne.[5][12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click reaction with strained alkynes like DBCO or BCN.[5][6]

-

The use of this azide handle allows for the rapid parallel synthesis of PROTAC libraries, accelerating the discovery of potent and selective protein degraders.[6]

Mechanism of Action

A PROTAC synthesized using this compound functions by co-opting the VHL E3 ligase to induce the degradation of a specific target protein. The process is catalytic and can be broken down into several key steps.

Caption: PROTAC mechanism of action using an AHPC-based degrader.

-

Ternary Complex Formation : The PROTAC molecule acts as a molecular bridge.[13] The "warhead" end (derived from a POI-specific inhibitor) binds to the target protein, while the (S,R,S)-AHPC end binds to the VHL E3 ligase. This results in the formation of a key ternary complex.[2][14]

-

Ubiquitination : Within the ternary complex, the recruited VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[3][14]

-

Proteasomal Degradation : The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome.[13] The proteasome then unfolds and degrades the tagged protein into small peptides.[3]

-

Catalytic Cycle : After the target protein is ubiquitinated, the PROTAC molecule is released and can recruit another target protein molecule, enabling it to act catalytically at sub-stoichiometric concentrations.[12][14]

Synthesis and Application

The primary role of this compound is to serve as a versatile, ready-to-use building block for the final step of PROTAC synthesis. By employing click chemistry, researchers can rapidly generate a diverse library of PROTACs for screening by coupling this E3 ligase-linker moiety with various alkyne-modified POI ligands.

Caption: PROTAC synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition.

This synthetic strategy offers significant advantages:

-

Efficiency : Click chemistry reactions are known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[11][15]

-

Modularity : It allows for a "mix-and-match" approach, where a single E3 ligase-linker can be combined with a library of warheads to rapidly explore the structure-activity relationship (SAR).

-

Speed : The straightforward nature of the final conjugation step accelerates the timeline for generating and testing new PROTAC candidates.[15]

Quantitative Data Summary

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] While specific data for PROTACs synthesized with the exact this compound linker is not publicly available in comparative tables, the following data for (S,R,S)-AHPC-based PROTACs targeting the protein BRD4 with varying PEG linker lengths illustrates the critical impact of the linker on degradation potency.

| Compound | E3 Ligase Ligand | Linker (n=PEG units) | Target Protein | DC50 (nM) for BRD4 Degradation |

| 14a | (S,R,S)-AHPC | 2 | BRD4 | > 1000 |

| 14b | (S,R,S)-AHPC | 4 | BRD4 | > 1000 |

| 14c | (S,R,S)-AHPC | 6 | BRD4 | 527 ± 111 |

| 14d | (S,R,S)-AHPC | 8 | BRD4 | 158 ± 83 |

Data sourced from BenchChem, based on VHL-recruiting PROTACs.[10]

The data clearly indicates that for this particular target and warhead combination, longer PEG linkers (n=6 and n=8) resulted in significantly more potent BRD4 degradation compared to shorter linkers (n=2 and n=4), highlighting the importance of linker optimization in PROTAC design.[10]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via CuAAC

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-functionalized POI ligand.

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect biomolecules)

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) and deionized water

-

Analytical tools: LC-MS, HPLC

Methodology:

-

Reagent Preparation :

-

Prepare a stock solution of the alkyne-functionalized POI ligand (e.g., 10 mM in DMSO).

-

Prepare a stock solution of this compound (e.g., 12 mM in DMSO).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

(Optional) Prepare a stock solution of THPTA (e.g., 50 mM in water).

-

-

Reaction Setup :

-

In a microcentrifuge tube, add the alkyne-functionalized POI ligand (1 equivalent).

-

Add this compound (1.2 equivalents).

-

Add DMSO and water to achieve the desired final reaction concentration (e.g., a 4:1 DMSO:water ratio).

-

(Optional) Add the THPTA ligand to the reaction mixture. The final concentration should be five times that of the CuSO₄.[4]

-

Add the CuSO₄ solution. The final concentration should be catalytic (e.g., 0.25 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[4]

-

-

Reaction and Monitoring :

-

Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be performed in the dark to protect light-sensitive compounds.

-

Monitor the reaction progress by LC-MS until the starting materials are consumed.

-

-

Purification :

-

Upon completion, the crude reaction mixture can be directly purified.

-

Purify the final PROTAC compound using reverse-phase preparative HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

-

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with the synthesized PROTAC.[9]

Materials:

-

Cell line expressing the POI

-

Complete cell culture medium

-

Synthesized PROTAC and vehicle control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

SDS-PAGE gels, electrophoresis and transfer equipment, PVDF membrane

Methodology:

-

Cell Seeding and Treatment :

-

Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2]

-

Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 16-24 hours) at 37°C.[2]

-

-

Cell Lysis and Protein Quantification :

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer (e.g., 150 µL) to each well and scrape the cells.[2]

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

-

Transfer the supernatant to a new tube and determine the protein concentration of each sample using a BCA assay.[2]

-

-

Sample Preparation and SDS-PAGE :

-

Immunoblotting :

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis :

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[2]

-

Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).

-

Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal.

-

Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot the results to determine DC50 and Dmax values.

-

Conclusion

This compound is a powerful and versatile chemical tool that significantly accelerates the discovery and development of VHL-recruiting PROTACs. By providing a pre-optimized, high-affinity E3 ligase ligand and a flexible PEG linker functionalized with a click-chemistry-ready azide group, it streamlines what would otherwise be a complex, multi-step synthesis. This modularity allows researchers to focus on developing and optimizing the "warhead" portion of the PROTAC, enabling the rapid generation of compound libraries to probe structure-activity relationships and identify potent and selective degraders for a wide range of therapeutic targets. The continued use of such building blocks will be instrumental in advancing the field of targeted protein degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 13. Ternary Complex Formation [promega.com]

- 14. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

(S,R,S)-AHPC-PEG3-N3 as a VHL E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG3-N3 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a three-unit polyethylene (B3416737) glycol (PEG) linker and a terminal azide (B81097) group. This construct is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its application, and its role in the broader context of targeted protein degradation.

This compound serves as a versatile tool for researchers, enabling the rapid synthesis of PROTAC libraries through "click chemistry."[1][2][] The azide terminus allows for efficient and specific conjugation to a wide array of protein-of-interest (POI) ligands that have been modified to contain an alkyne group. This modular approach accelerates the discovery and optimization of novel protein degraders.

Biochemical Context: The VHL E3 Ligase and PROTAC Mechanism

The VHL protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex.[4] This complex plays a pivotal role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the 26S proteasome. The primary endogenous substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key regulator of the cellular response to low oxygen levels.

PROTACs are heterobifunctional molecules that co-opt this natural degradation machinery. They consist of two distinct binding moieties connected by a linker: one that binds to the target protein and another that recruits an E3 ligase. VHL-recruiting PROTACs, such as those synthesized from this compound, induce the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for proteasomal degradation.

Quantitative Data

The efficacy of a VHL ligand is determined by its binding affinity to the VHL protein. The core (S,R,S)-AHPC moiety, also known as VH032, is a potent binder of VHL. The performance of PROTACs derived from this ligand is typically assessed by their ability to induce the degradation of a target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

| Ligand/PROTAC | Target Protein | Binding Affinity (Kd) to VHL | DC50 | Dmax | Cell Line | Reference |

| VH032 | - | 185 nM | - | - | - | [5] |

| Example BRD4 Degrader | BRD4 | - | Subnanomolar | >95% | Various cancer cell lines | [6] |

| Example p38α Degrader | p38α | - | Nanomolar | >90% | Breast cancer cell lines | [7] |

Experimental Protocols

Synthesis of this compound

While commercially available, a general synthetic scheme for this compound involves the coupling of the (S,R,S)-AHPC core with a PEG3 linker functionalized with an azide group. A detailed, multi-gram scale synthesis for the VH032 amine precursor has been published, which can be adapted for the addition of the PEG3-azide linker.[8]

A plausible synthetic route:

-

Synthesis of the (S,R,S)-AHPC (VH032) core: This can be achieved through a multi-step synthesis starting from protected amino acids, as detailed in the literature.[8]

-

Functionalization of a PEG3 linker: A commercially available PEG3 diol can be mono-functionalized with an azide group and the other end activated for amide bond formation (e.g., as a carboxylic acid or an activated ester).

-

Coupling Reaction: The amine group of the (S,R,S)-AHPC core is coupled with the activated PEG3-azide linker using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA in DMF).

-

Purification: The final product is purified using column chromatography to yield this compound.

PROTAC Synthesis via Click Chemistry

The azide group of this compound allows for its conjugation to an alkyne-modified POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMF or a mixture of t-BuOH and water)

Procedure:

-

Dissolve the this compound and the alkyne-functionalized POI ligand in the chosen solvent.

-

Add an aqueous solution of CuSO4.

-

Add an aqueous solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting PROTAC using reverse-phase HPLC.

In Vitro VHL Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified VHL protein

-

This compound or a PROTAC thereof

-

ITC buffer (e.g., phosphate-buffered saline)

-

Isothermal titration calorimeter

Procedure:

-

Prepare a solution of the VHL protein in the ITC buffer.

-

Prepare a solution of the ligand at a higher concentration in the same buffer.

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

-

Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Mandatory Visualizations

Conclusion

This compound is a powerful and versatile chemical tool that has significantly contributed to the advancement of targeted protein degradation. Its high affinity for the VHL E3 ligase and the presence of a "clickable" azide linker make it an invaluable resource for the rapid and efficient synthesis of PROTAC libraries. This technical guide provides researchers with the fundamental knowledge and experimental frameworks necessary to effectively utilize this compound in their drug discovery and chemical biology endeavors. The continued exploration and application of such well-designed chemical probes will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.

References

- 1. (S,R,S)-AHPC-PEG3-azide = 95 1797406-80-4 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application of HIV-1 viral protein R-derived-peptides as new E3 ligase-binding components of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the PEG3 Linker in (S,R,S)-AHPC-PEG3-N3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The architecture of these heterobifunctional molecules, comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial for their efficacy. This technical guide provides a comprehensive analysis of the triethylene glycol (PEG3) linker within the widely utilized synthetic building block, (S,R,S)-AHPC-PEG3-N3. This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, a PEG3 linker, and a terminal azide (B81097) group for facile conjugation to a target protein ligand via click chemistry.

Physicochemical Properties of the PEG3 Linker

The PEG3 linker is a short, hydrophilic chain composed of three ethylene (B1197577) glycol units. Its physicochemical characteristics are pivotal in defining the overall properties of the resulting PROTAC molecule. Key quantitative parameters of the PEG3 linker are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 148.16 g/mol | Calculated |

| Calculated Contour Length | ~11.8 Å | [1] |

| Number of PEO Units | 3 | N/A |

| Flexibility (Torsional Barrier) | ~2-6 kcal/mol per C-O bond | [2] |

| Solubility | High in aqueous and many organic solvents | [3][4] |

Note: The contour length is an estimation based on the length of a single PEO unit (~3.5-3.9 Å). The torsional barrier for C-O bonds in polyethylene (B3416737) glycol contributes to its conformational flexibility.

The inherent properties of the PEG3 linker significantly influence the behavior of the final PROTAC conjugate:

-

Solubility: The hydrophilic nature of the polyethylene glycol chain enhances the aqueous solubility of the often lipophilic PROTAC molecule, which can improve its pharmacokinetic profile.[3][]

-

Flexibility: The rotatable ether bonds within the PEG3 linker provide conformational flexibility.[6] This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the VHL E3 ligase.[6]

-

Length and Spatial Orientation: The defined length of the PEG3 linker provides critical spatial separation between the VHL ligand and the target protein ligand. This distance is a crucial parameter for effective ternary complex formation and subsequent ubiquitination of the target protein.[7]

-

Cell Permeability: While highly hydrophilic linkers can sometimes impede passive diffusion across cell membranes, the short length of the PEG3 linker often strikes a balance. Its flexibility can allow the PROTAC to adopt a more compact conformation, shielding polar surfaces and facilitating cell entry.[]

Role in PROTAC Design and Synthesis

The this compound molecule is a versatile tool for PROTAC development due to the presence of the terminal azide (-N3) group. This functional group enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the efficient and specific conjugation of a target protein ligand that has been functionalized with a terminal alkyne.[8][][10] This modular approach allows for the rapid synthesis of a library of PROTACs with different target-binding moieties.[11]

Experimental Protocols

Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-functionalized target protein ligand to this compound.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

-

Nitrogen or Argon gas

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

-

Preparation of Catalysts:

-

Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

-

Prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents).

-

-

Reaction:

-

To the stirred solution of the reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Signaling Pathway and Visualization

PROTACs synthesized from this compound can be designed to target a variety of proteins for degradation. A prominent example is the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription.

PROTAC-Mediated Degradation of BRD4

A PROTAC composed of (S,R,S)-AHPC-PEG3 linked to a BRD4 ligand (e.g., a JQ1 derivative) orchestrates the degradation of BRD4 through the ubiquitin-proteasome system. This process has significant downstream consequences on cellular signaling.

Caption: PROTAC-mediated degradation of BRD4 and its downstream signaling effects.

The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene MYC and the anti-apoptotic factor BCL2.[12][13] This, in turn, inhibits cell cycle progression and induces apoptosis in cancer cells.[12][13] Furthermore, BRD4 is known to regulate the expression of Jagged1, a ligand for the Notch1 receptor.[14][15] Consequently, BRD4 degradation can disrupt the Jagged1/Notch1 signaling pathway, which is implicated in cancer cell dissemination.[14][15]

Experimental and Logical Workflow Visualization

The development of a PROTAC using this compound follows a logical workflow from synthesis to biological evaluation.

References

- 1. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Molecular dynamics study of polyethylene chain folding: the effects of chain length and the torsional barrier - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 6. chempep.com [chempep.com]

- 7. dovepress.com [dovepress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Azide Functional Group in (S,R,S)-AHPC-PEG3-N3: A Technical Guide to Click Chemistry in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the terminal azide (B81097) functional group in the (S,R,S)-AHPC-PEG3-N3 molecule, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its application in click chemistry for the synthesis of VHL-based PROTACs, including representative quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes.

Introduction to this compound

This compound is a bifunctional molecule that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the (S,R,S)-AHPC moiety, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a reactive azide (-N3) group.[1][2][3] This strategic design allows for its use as a versatile building block in the modular synthesis of PROTACs. The PEG linker enhances aqueous solubility and provides spatial orientation, while the terminal azide serves as a chemical handle for "clicking" on a warhead that targets a specific protein of interest.[2][4]

The Azide Functional Group and Click Chemistry

The azide group is a cornerstone of click chemistry, a set of biocompatible, highly efficient, and specific chemical reactions.[5] In the context of this compound, the azide enables covalent ligation to a target-protein-binding ligand that has been functionalized with a complementary alkyne group. This ligation is typically achieved through one of two main types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly reliable and high-yielding reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[5] The reaction is catalyzed by copper(I) ions, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it particularly suitable for biological systems where copper toxicity is a concern.[6] This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a triazole ring.[1][6]

Quantitative Data in Click Chemistry

While specific kinetic and yield data for this compound are not extensively published, the following tables provide representative quantitative data for CuAAC and SPAAC reactions involving similar azide-functionalized PEG linkers, offering a benchmark for expected performance.

Table 1: Representative Data for CuAAC Reactions with Azide-PEG Linkers

| Parameter | Value | Conditions | Reference(s) |

| Reaction Time | 1 - 12 hours | Room temperature, aqueous buffers | [7] |

| Typical Yield | > 90% | Optimized conditions | [7] |

| Reactant Concentration | 1 - 10 mM | Typical starting concentration | [7] |

| Copper Catalyst | CuSO₄/Sodium Ascorbate | 0.1 - 1 mol% | [7] |

Table 2: Representative Data for SPAAC Reactions with Azide-PEG Linkers

| Parameter | Value | Conditions | Reference(s) |

| Second-Order Rate Constant (k₂) | 0.1 - 1 M⁻¹s⁻¹ (with DBCO) | Aqueous buffers, 25-37 °C | [6][8] |

| Reaction Time | Minutes to hours | Dependent on reactant concentration and strain of the alkyne | [6][8] |

| Typical Yield | > 85% | Optimized conditions | [6][8] |

| Reactant Concentration | 10 µM - 1 mM | Typical range for biological applications | [6][8] |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of a PROTAC using this compound via CuAAC and SPAAC. These should be optimized for specific target ligands and experimental setups.

Protocol 1: PROTAC Synthesis via CuAAC

This protocol describes the copper-catalyzed click reaction between this compound and an alkyne-functionalized target protein ligand ("Warhead-Alkyne").

Materials:

-

This compound

-

Warhead-Alkyne

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Anhydrous, degassed solvents (e.g., DMF, DMSO, or a mixture with aqueous buffer)

-

Analytical and preparative HPLC

-

Mass spectrometer (e.g., LC-MS)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and Warhead-Alkyne (e.g., 10 mM in DMSO).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 100 mM in water).

-

If using, prepare a stock solution of THPTA (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a clean, inert vial, add this compound (1.0 equivalent).

-

Add the Warhead-Alkyne (1.0 - 1.2 equivalents).

-

Add the solvent to achieve the desired reaction concentration (e.g., 1-10 mM).

-

If using THPTA, add it to the reaction mixture (1.1 equivalents relative to CuSO₄).

-

Add CuSO₄ (0.1 equivalents).

-

Initiate the reaction by adding sodium ascorbate (0.5 - 1.0 equivalents).

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature.

-

Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 1-12 hours).

-

-

Purification:

-

Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO/water).

-

Purify the PROTAC product by preparative reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

-

Protocol 2: PROTAC Synthesis via SPAAC

This protocol describes the copper-free click reaction between this compound and a strained alkyne-functionalized target protein ligand (e.g., "Warhead-DBCO").

Materials:

-

This compound

-

Warhead-DBCO (or other strained alkyne)

-

Biocompatible solvents (e.g., DMSO, PBS, or a mixture)

-

Analytical and preparative HPLC

-

Mass spectrometer (e.g., LC-MS)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and Warhead-DBCO (e.g., 10 mM in DMSO).

-

-

Reaction Setup:

-

In a clean vial, add this compound (1.0 equivalent).

-

Add the Warhead-DBCO (1.0 - 1.5 equivalents).

-

Add the solvent to achieve the desired reaction concentration.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature or 37°C.

-

Monitor the reaction progress by LC-MS. The reaction time will vary depending on the specific strained alkyne and concentrations used.

-

-

Purification:

-

Purify the PROTAC product using preparative reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using analytical HPLC, HRMS, and NMR spectroscopy.

-

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Caption: VHL-mediated targeted protein degradation pathway.

Conclusion

The azide functional group in this compound is a powerful and versatile tool for the construction of VHL-based PROTACs. Its compatibility with both CuAAC and SPAAC click chemistry reactions allows for the efficient and modular synthesis of a wide range of protein degraders. This technical guide provides researchers with the fundamental knowledge, representative data, and detailed protocols necessary to effectively utilize this key building block in the pursuit of novel therapeutics for targeted protein degradation.

References

An In-depth Technical Guide to the Applications of (S,R,S)-AHPC-PEG3-N3 in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. (S,R,S)-AHPC-PEG3-N3 is a key building block in the synthesis of PROTACs, providing a versatile platform for the development of novel degraders. This technical guide provides a comprehensive overview of this compound, its applications in TPD, and detailed experimental protocols for its use.

This compound is a synthetically derived E3 ligase ligand-linker conjugate. It comprises three essential components:

-

A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (arylhydroxyproline derivative) moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase.

-

A Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker enhances aqueous solubility and provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

A Terminal Azide (B81097) Group: This functional group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent attachment of a ligand that specifically binds to the target protein of interest.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

| Property | Value |

| Synonyms | VH032-PEG3-N3, VHL Ligand-Linker Conjugates 8, E3 ligase Ligand-Linker Conjugates 12 |

| Molecular Formula | C₃₀H₄₃N₇O₇S |

| Molecular Weight | 645.77 g/mol |

| Appearance | Solid or liquid |

| Functional Group | Azide |

| Storage Temperature | 2-8°C |

The VHL-Mediated Ubiquitination Pathway in Targeted Protein Degradation

PROTACs synthesized using this compound hijack the VHL E3 ubiquitin ligase machinery to induce the degradation of a target protein. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the target-specific ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), forming a ternary complex.

-

Ubiquitination: The formation of the ternary complex brings the target protein into close proximity with the VHL E3 ligase complex. This complex, which includes Elongin B, Elongin C, Cullin-2 (Cul2), and Rbx1, facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1][2][3][4]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein molecule, acting in a catalytic manner.

Data Presentation: Degradation Performance of a Structurally Similar PROTAC

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| MZ1 | BET proteins | HeLa | Not explicitly stated, but effective at 1 µM | >90 |

Note: DC₅₀ is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achievable.

Experimental Protocols

Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating this compound to an alkyne-functionalized target protein ligand.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Phosphate-buffered saline (PBS) or other appropriate buffer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the alkyne-functionalized target protein ligand in DMSO.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

Prepare a stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound and the alkyne-functionalized target protein ligand in a suitable buffer (e.g., PBS with a co-solvent like DMSO). A typical molar ratio is 1:1 to 1.2:1 of the azide to the alkyne.

-

In a separate tube, prepare a premix of CuSO₄ and THPTA. A common ratio is 1:5 of CuSO₄ to THPTA.

-

Add the CuSO₄:THPTA premix to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of sodium ascorbate is typically around 5 mM.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring. The reaction progress can be monitored by analytical techniques such as LC-MS.

-

-

Purification:

-

Once the reaction is complete, the resulting PROTAC can be purified using techniques such as preparative reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

-

Assessment of PROTAC-Mediated Protein Degradation by Western Blot

This protocol provides a detailed methodology to quantify the degradation of a target protein in cultured cells treated with a synthesized PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC stock solution in DMSO

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will allow them to be 70-80% confluent at the time of harvest. Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) group.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer to each well.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand, a flexible PEG linker, and a reactive azide handle for click chemistry, facilitates the rapid and efficient generation of novel protein degraders. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate PROTACs for a wide range of therapeutic targets, thereby advancing the field of targeted protein degradation.

References

- 1. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

(S,R,S)-AHPC-PEG3-N3: A Technical Guide to Inducing Targeted Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG3-N3, a versatile E3 ligase ligand-linker conjugate, and its application in the development of Proteolysis Targeting Chimeras (PROTACs) for inducing the ubiquitination and subsequent degradation of target proteins. This document details the underlying mechanism of action, presents quantitative data from a case study, provides detailed experimental protocols, and includes visualizations of key pathways and workflows.

Introduction to this compound

This compound is a synthetic chemical tool extensively used in the field of targeted protein degradation (TPD). It is a key building block for the construction of PROTACs, which are heterobifunctional molecules designed to eliminate specific proteins of interest from within a cell.

The structure of this compound comprises three key components:

-

A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (arylhydroxyproline derivative) moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase.

-

A Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker (PEG3) provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The inclusion of PEG moieties can also enhance the aqueous solubility of the resulting PROTAC molecule.[1]

-

A Terminal Azide (B81097) (N3): This functional group serves as a reactive handle for the covalent attachment of a ligand that specifically binds to the target protein of interest. The azide group enables facile conjugation to an alkyne-modified target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.[2][3]

By utilizing this compound, researchers can readily synthesize custom PROTACs to target a wide array of proteins for degradation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein of interest (POI) and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-VHL).

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule can be recycled to induce the degradation of further target protein molecules.

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data: Case Study of a BRD4 Degrader

To illustrate the application of a VHL ligand with a PEG3 linker, this section summarizes data for a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4). The data is adapted from a study by Gadd et al. (2017), which investigated the impact of linker length on the activity of BET degraders. The PROTAC, referred to as compound 6 in the study, consists of the BET inhibitor JQ1 linked to the VHL ligand VH032 via a PEG3 linker. This architecture is analogous to what would be synthesized using this compound and an alkyne-modified JQ1.

Binding Affinities and Ternary Complex Formation

The formation of a stable ternary complex is a critical determinant of PROTAC efficacy. The binding affinities of the PROTAC for its individual target proteins and the cooperativity of ternary complex formation were assessed using Isothermal Titration Calorimetry (ITC).

| Compound | Target | Dissociation Constant (Kd) (nM) |

| JQ1 (warhead) | BRD4(1) | 50 |

| VH032 (VHL ligand) | VHL | 185 |

| PROTAC (JQ1-PEG3-VH032) | BRD4(1) | 130 |

| PROTAC (JQ1-PEG3-VH032) | VHL | 260 |

Table 1: Binary Binding Affinities. Data adapted from Gadd et al. (2017).

| Ternary Complex | Cooperativity (α) |

| VHL / PROTAC / BRD4(1) | 3.6 |

Table 2: Ternary Complex Cooperativity. A cooperativity value (α) greater than 1 indicates that the binding of one protein to the PROTAC enhances the binding of the second protein. Data adapted from Gadd et al. (2017).

Cellular Degradation Potency and Efficacy

The ability of the PROTAC to induce the degradation of BRD4 in cells was quantified by measuring the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| Cell Line | DC50 (nM) | Dmax (%) |

| HeLa | ~100 | >90 |

| MV4;11 | ~50 | >90 |

Table 3: BRD4 Degradation Data. Data adapted from Gadd et al. (2017).

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of PROTACs using this compound.

PROTAC Synthesis via Click Chemistry

This protocol describes the synthesis of a PROTAC by conjugating this compound to an alkyne-functionalized target protein ligand (e.g., JQ1-alkyne).

Caption: Workflow for PROTAC synthesis.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., DMF/H2O or tBuOH/H2O)

-

HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Dissolve the alkyne-functionalized target protein ligand and this compound in the chosen solvent system.

-

Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO4.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify the crude product by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC.

-

Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Western Blotting for Protein Degradation

This protocol details the steps to determine the DC50 and Dmax of a PROTAC.

Materials:

-

Cell line of interest (e.g., HeLa, MV4;11)

-

PROTAC stock solution in DMSO

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against target protein and a loading control, e.g., GAPDH or α-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein in a cell-free system.

Materials:

-

Recombinant purified target protein

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and VHL-ElonginB-ElonginC (VCB) complex

-

Recombinant ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

PROTAC of interest

-

SDS-PAGE loading buffer

-

Western blotting reagents (as described above)

Procedure:

-

Set up the ubiquitination reaction by combining the E1 enzyme, E2 enzyme, VCB complex, ubiquitin, and ATP in the reaction buffer.

-

Add the purified target protein to the reaction mixture.

-

Add the PROTAC at the desired concentration (a no-PROTAC control should be included).

-

Incubate the reaction at 37°C for 1-2 hours.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein or ubiquitin. A high molecular weight smear or distinct bands above the unmodified target protein indicate polyubiquitination.

Caption: In vitro ubiquitination assay workflow.

Conclusion